Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Description

Systematic IUPAC Nomenclature and Structural Representation

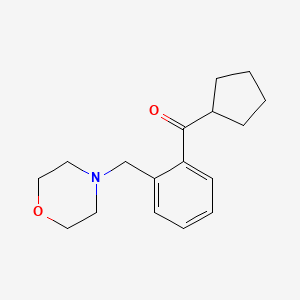

The systematic IUPAC name for this compound is cyclopentyl[2-(morpholin-4-ylmethyl)phenyl]methanone . This nomenclature reflects its three primary structural components:

- A cyclopentyl group (C5H9) attached to a ketone moiety.

- A phenyl ring substituted at the 2-position with a morpholin-4-ylmethyl group.

- A methanone functional group (-C=O) bridging the cyclopentyl and substituted phenyl groups.

The structural representation can be visualized as follows:

- Cyclopentyl moiety : A five-membered saturated carbon ring.

- Phenyl ring : An aromatic benzene ring with a morpholine-containing substituent.

- Morpholin-4-ylmethyl group : A morpholine heterocycle (C4H9NO) attached via a methylene (-CH2-) linker to the phenyl ring.

The SMILES notation for this compound is O=C(C1CCCC1)C2=CC=CC=C2CN3CCOCC3, while its InChIKey is HYGIFRZGNWMYAJ-UHFFFAOYSA-N. These identifiers encode the compound’s connectivity and stereochemical features, ensuring unambiguous representation in chemical databases.

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 898751-37-6 . Alternative names and identifiers include:

| Synonym/Source | Identifier |

|---|---|

| IUPAC Name | Cyclopentyl[2-(4-morpholinylmethyl)phenyl]methanone |

| MDL Number | MFCD03842452 |

| EVT-399182 | EvitaChem product code |

| ChemSpider ID | 21399889 |

These aliases are critical for cross-referencing across chemical inventories and research literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C17H23NO2 , with a calculated molecular weight of 273.37 g/mol . The elemental composition is:

| Element | Quantity | Atomic Contribution (g/mol) |

|---|---|---|

| Carbon (C) | 17 | 204.23 |

| Hydrogen (H) | 23 | 23.18 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 2 | 32.00 |

This composition aligns with the compound’s hybrid aromatic-aliphatic structure, which combines a phenyl ring (C6H5), a morpholine heterocycle (C4H9NO), and a cyclopentyl ketone (C6H9O).

The molecular weight is derived from high-resolution mass spectrometry (HRMS) data, confirming the absence of isotopic variants or polymeric forms. The compound’s exact mass is 273.1729 g/mol, with a monoisotopic mass of 273.172879 g/mol.

Properties

IUPAC Name |

cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWHXLIQFYPWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643568 | |

| Record name | Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-37-6 | |

| Record name | Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Route

- Starting Materials: Cyclopentylmagnesium bromide and 2-bromobenzonitrile or 2-fluorobenzonitrile.

- Procedure: The Grignard reagent (cyclopentylmagnesium bromide) is reacted with 2-substituted benzonitrile in tetrahydrofuran (THF) at elevated temperatures (~60 °C) under inert atmosphere with copper(I) bromide as a catalyst.

- Workup: The reaction mixture is hydrolyzed with dilute sulfuric acid at 0 °C, followed by extraction with diethyl ether, drying, and purification by column chromatography.

- Yield: Approximately 40% yield reported for 2-fluorophenyl cyclopentyl ketone, which is structurally analogous to the phenyl ketone core.

Hydrolysis and Decarboxylation of 2-Cyclopentyl Benzoylacetate

- Starting Materials: 2-Cyclopentyl benzoylacetate esters (methyl or ethyl).

- Reaction Conditions: Hydrolysis in the presence of a base such as potassium carbonate, sodium hydroxide, or potassium hydroxide in solvents like water, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.

- Temperature and Time: 60–100 °C for 3–10 hours, with optimal conditions at 80–100 °C for 5–8 hours.

- Purification: After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed with saturated sodium chloride, dried over anhydrous magnesium sulfate, and purified by column chromatography.

- Yield: Yields range from approximately 70% to 80% depending on the base and solvent system used.

Quenching and Purification Techniques

- Quenching of Grignard reactions is typically done with hydrochloric acid, carefully controlling pH to 4–5 to avoid decomposition.

- Organic phases are separated and dried using solvents such as ethyl acetate and tetrahydrofuran (THF).

- Addition of tertiary methyl ether (tert-butyl methyl ether) to the dried organic phase induces precipitation of impurities, facilitating filtration and distillation to obtain high-purity cyclopentyl phenyl ketone (>99% purity).

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent is generally introduced via nucleophilic substitution or reductive amination on the phenyl ketone intermediate.

Reductive Amination Approach

- Starting Materials: Cyclopentyl phenyl ketone and morpholine or morpholinomethyl derivatives.

- Reaction Conditions: The ketone is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.

- Solvents: Common solvents include methanol, ethanol, or dichloromethane.

- Outcome: Formation of the morpholinomethyl-substituted phenyl ketone via reductive amination of the ketone carbonyl group.

- Notes: Protection of the ketone as a ketal may be employed to improve selectivity and yield during functionalization.

Alternative Nucleophilic Substitution

- In some cases, a halomethyl phenyl ketone intermediate (e.g., chloromethyl or bromomethyl derivative) can be reacted with morpholine under basic conditions to substitute the halogen with the morpholinomethyl group.

- This method requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Grignard addition to benzonitrile | Cyclopentylmagnesium bromide, CuBr catalyst | THF | 60 | 15 | ~40 | Acid quench, extraction, chromatography |

| Hydrolysis of benzoylacetate ester | 2-Cyclopentyl benzoylacetate, K2CO3 or NaOH | Water, DMF, DMSO, or toluene | 80–100 | 5–8 | 70–80 | Extraction, drying, chromatography |

| Quenching and drying | HCl quench, pH 4–5 adjustment | Ethyl acetate, THF | Ambient | - | - | Filtration, distillation |

| Morpholinomethyl introduction | Morpholine, reducing agent (NaBH(OAc)3 or NaBH3CN) | Methanol, ethanol, or DCM | Ambient to 40 | 12–24 | Variable | Extraction, chromatography |

Research Findings and Considerations

- The Grignard approach is classical but may suffer from moderate yields and requires careful control of moisture and temperature.

- Hydrolysis and decarboxylation of benzoylacetate esters provide a more direct and higher-yielding route to cyclopentyl phenyl ketones.

- The choice of base and solvent significantly affects reaction time and yield; potassium carbonate and DMF mixtures are effective.

- Morpholinomethylation via reductive amination is versatile and allows for selective functionalization without over-reduction.

- Purification steps involving solvent-induced precipitation and distillation are critical for obtaining high-purity products suitable for further applications.

- Avoidance of hazardous reagents such as thionyl chloride and stannic chloride is possible by using direct hydrolysis and decarboxylation methods, improving safety and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(morpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

The applications of Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be categorized into several key areas:

Chemistry

- Synthetic Intermediate : It is widely used as a synthetic intermediate in the preparation of various organic compounds and pharmaceuticals. Its ability to participate in palladium-catalyzed reactions enables the formation of complex molecular structures .

Biology

- Enzyme Inhibition Studies : The compound exhibits inhibitory activity against specific enzymes, making it a potential candidate for research focused on enzyme inhibition. This property allows researchers to explore its effects on various biological pathways .

Medicine

- Therapeutic Applications : Due to its enzyme inhibitory properties, this compound is being investigated for potential therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial .

Industry

- Fine Chemicals Production : It is utilized in the synthesis of fine chemicals and specialty compounds, contributing to various industrial processes and products.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of cyclopentane exhibited promising antitumor activity against aggressive cancer cell lines. The compound's structural modifications led to varying levels of efficacy, indicating its potential as an anticancer agent .

- Antiviral Screening : Investigations into the antiviral properties of cyclopentane derivatives revealed that certain substitutions enhanced activity against viral proteases, suggesting that this compound could be effective against specific RNA viruses.

Mechanism of Action

The mechanism by which Cyclopentyl 2-(morpholinomethyl)phenyl ketone exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Cyclopentyl 2-(morpholinomethyl)phenyl ketone and its analogs:

Key Observations:

- Heterocyclic Substituents : Replacing morpholine with thiomorpholine (sulfur instead of oxygen) increases molecular weight by ~30 g/mol and may alter redox properties . Piperidine (fully saturated six-membered amine) and pyrrolidine (five-membered amine) substituents reduce polarity compared to morpholine .

- Cyclohexyl analogs exhibit higher lipophilicity .

- Halogenated Derivatives : Chloro and fluoro substituents introduce electron-withdrawing effects, influencing reactivity in cross-coupling reactions or drug metabolism .

Biological Activity

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 273.37 g/mol. The compound features a cyclopentyl group, a morpholinomethyl group, and a phenyl ketone structure, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes or receptors , modulating their activity and leading to diverse biological effects. The exact molecular targets may vary depending on the application context, but research indicates that it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo experiments. For instance:

- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In one study, treatment with this compound resulted in a reduction of cell viability by approximately 55% at a concentration of 10 μM after three days .

- In Vivo Studies : Animal models have shown promising results where the compound was administered to mice with subcutaneously implanted tumors. The treatment led to a notable decrease in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the substituents on the phenyl ring and modifications to the morpholinomethyl group can significantly influence its biological activity. For example:

- Compounds with different alkyl or aryl substitutions on the morpholine ring have shown varying degrees of potency against specific cancer cell lines.

- The presence of electron-withdrawing groups on the phenyl moiety has been correlated with increased receptor affinity and enhanced biological activity .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Cyclopentyl 3-(morpholinomethyl)phenyl ketone | Moderate anticancer activity | Different position of morpholine group |

| Cyclopentyl 3-(piperidin-1-ylmethyl)phenyl ketone | Lower potency compared to morpholine variant | Piperidine vs. morpholine |

Case Studies

- Case Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models. The compound was administered at a dose of 20 mg/kg , resulting in significant tumor size reduction over a treatment period .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, this compound exhibited inhibitory effects against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing cyclopentyl 2-(morpholinomethyl)phenyl ketone, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves sequential functionalization:

Core Structure Formation : Use cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopentyl group to a phenyl ring, as demonstrated in analogous ketone syntheses (e.g., 2-benzoylpyridine via aryl boronic acid coupling) .

Morpholine Introduction : Introduce the morpholinomethyl group via Mannich reaction or nucleophilic substitution on a pre-functionalized benzyl chloride intermediate.

- Yield Optimization : Monitor intermediates via TLC/HPLC and optimize stoichiometry (e.g., 1.2–1.5 equiv of morpholine). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify cyclopentyl protons (multiplet at δ 1.5–2.2 ppm) and aromatic/morpholine protons (δ 6.5–8.0 ppm for aryl; δ 2.5–3.8 ppm for morpholine CH₂).

- ¹³C NMR : Carbonyl resonance at ~δ 200 ppm; cyclopentyl carbons (δ 25–35 ppm).

- IR : Strong C=O stretch at ~1680 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholine group).

Advanced Research Questions

Q. What mechanistic factors influence the reactivity of cyclopentyl phenyl ketones in nucleophilic additions, particularly regarding ring strain?

- Methodological Answer :

- Ring Strain Analysis : Cyclopentyl’s moderate ring strain (vs. cyclohexyl or cyclopropyl) alters transition-state geometry. For example, cyclopentyl phenyl ketone reacts faster with NaBH₄ than cyclohexyl analogs due to reduced torsional strain in the transition state .

- Experimental Probes :

Kinetic Studies : Compare reaction rates under varying temperatures (e.g., 0–35°C) .

Isotopic Labeling : Use deuterated NaBD₄ to track hydride attack regioselectivity.

- Computational Support : Perform DFT calculations to model strain effects on activation energy.

Q. How can contradictions in kinetic data for cyclopentyl phenyl ketone derivatives be reconciled with computational predictions?

- Methodological Answer :

- Case Study : Cyclohexyl phenyl ketone unexpectedly shows slower NaBH₄ reduction than cyclopentyl derivatives .

- Resolution Strategies :

Solvent Effects : Test reactivity in polar vs. non-polar solvents to assess solvation’s role.

Conformational Analysis : Use X-ray crystallography or NOESY NMR to compare ground-state conformers.

Hybrid QM/MM Simulations : Model solvent and steric effects on reaction pathways.

Q. What advanced methodologies enable purification and impurity profiling of this compound?

- Methodological Answer :

- Purification :

Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60–90% organic phase).

Crystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Impurity Analysis :

LC-HRMS/MS : Identify byproducts (e.g., morpholine degradation products) via fragmentation patterns .

Synthetic Route Auditing : Trace impurities to incomplete couplings or side reactions (e.g., oxidation of morpholine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.